1-{[(3-Chlorophenyl)methyl]amino}-2-methylpropan-2-ol
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Overview
Description
1-{[(3-Chlorophenyl)methyl]amino}-2-methylpropan-2-ol is an organic compound with the molecular formula C11H16ClNO. It is a derivative of propanol and contains a chlorophenyl group, making it a significant compound in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(3-Chlorophenyl)methyl]amino}-2-methylpropan-2-ol typically involves the reaction of 3-chlorobenzylamine with acetone in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon. The mixture is usually heated under reflux to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
1-{[(3-Chlorophenyl)methyl]amino}-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces amines or alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{[(3-Chlorophenyl)methyl]amino}-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[(3-Chlorophenyl)methyl]amino}-2-methylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Amino-2-methylpropan-2-ol: A similar compound used in biochemical research.
3-((2-chlorophenyl)amino)-3-methylbutan-1-ol: Another related compound used in organic synthesis.
Uniqueness
1-{[(3-Chlorophenyl)methyl]amino}-2-methylpropan-2-ol is unique due to its specific structural features, such as the chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H16ClNO |
---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methylamino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C11H16ClNO/c1-11(2,14)8-13-7-9-4-3-5-10(12)6-9/h3-6,13-14H,7-8H2,1-2H3 |
InChI Key |
KJTDPIPOSRWRCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNCC1=CC(=CC=C1)Cl)O |
Origin of Product |
United States |
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